molecular formula C21H20N3+ B1194527 Ethidium CAS No. 3546-21-2

Ethidium

Cat. No.: B1194527
CAS No.: 3546-21-2
M. Wt: 314.4 g/mol
InChI Key: QTANTQQOYSUMLC-UHFFFAOYSA-O
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Description

Homidium, also known as ethidium bromide, is a phenanthridine derivative commonly used as an intercalating agent in molecular biology. It is widely recognized for its application as a fluorescent tag in nucleic acid staining, particularly in techniques such as agarose gel electrophoresis. Homidium has also been used in veterinary medicine to treat trypanosomiasis in cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homidium can be synthesized through the controlled coupling of diazotized m-aminobenzamidine with the primary aromatic amine of 3,8-diamino-5-ethyl-6-phenyl phenanthridinium chloride. This process involves diazotization, which is a chemical reaction that introduces a diazo group into a compound, followed by coupling with the aromatic amine .

Industrial Production Methods: Industrial production of homidium typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions: Homidium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Homidium has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent tag in nucleic acid staining, facilitating the visualization of DNA and RNA in various analytical techniques.

    Biology: Employed in molecular biology laboratories for techniques such as agarose gel electrophoresis.

    Medicine: Used in veterinary medicine to treat trypanosomiasis in cattle.

    Industry: Applied in the production of various fluorescent dyes and indicators

Mechanism of Action

Homidium exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. Homidium targets both kinetoplast DNA (kDNA) and nuclear DNA, leading to the inhibition of DNA replication in trypanosomes. This mechanism is responsible for its trypanocidal effects .

Comparison with Similar Compounds

Uniqueness of Homidium: Homidium is unique due to its dual application as both a fluorescent tag in molecular biology and a trypanocidal agent in veterinary medicine. Its ability to intercalate into nucleic acids and disrupt DNA processes sets it apart from other compounds with similar applications .

Properties

IUPAC Name

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTANTQQOYSUMLC-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048487
Record name Ethidium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3546-21-2
Record name Ethidium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homidium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homidium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17031
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethidium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMIDIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN464416SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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